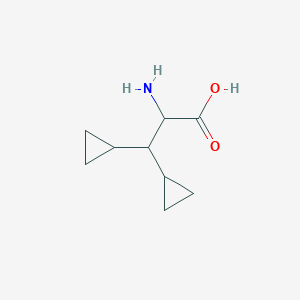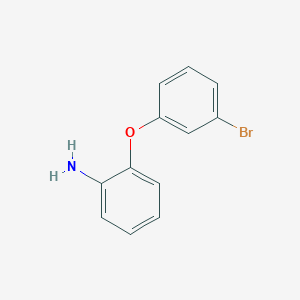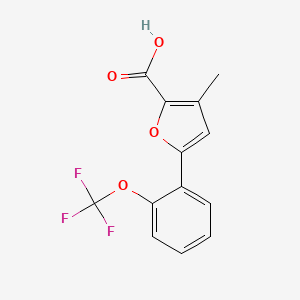
3-(2,2,2-Trifluoroacetyl)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroacetyl)-benzaldehyde is an organic compound characterized by the presence of a trifluoroacetyl group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde typically involves the introduction of a trifluoroacetyl group to a benzaldehyde derivative. One common method includes the reaction of benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as column chromatography further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2,2-Trifluoroacetyl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoroacetyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoroacetyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroacetyl)-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
2-(2,2,2-Trifluoroacetyl)phenylamide: Contains a trifluoroacetyl group attached to a phenylamide moiety.
Uniqueness: 3-(2,2,2-Trifluoroacetyl)-benzaldehyde is unique due to the presence of both an aldehyde and a trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F3O2 |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroacetyl)benzaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5H |
Clé InChI |
PPKMIPCBXYKJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


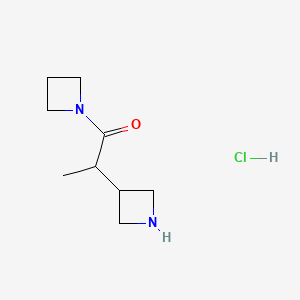
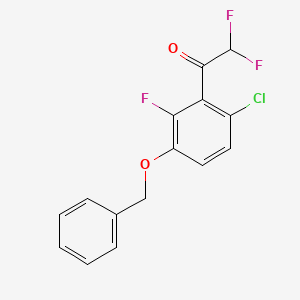


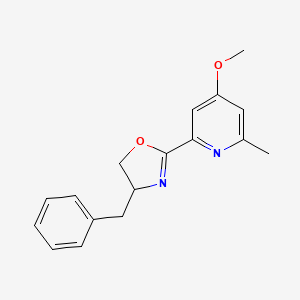
![5-(3-Fluorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14769319.png)
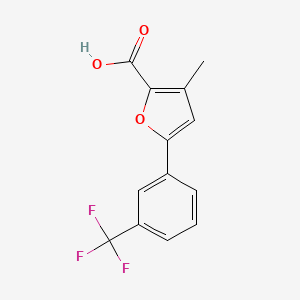
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)


